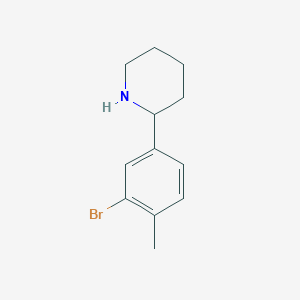

2-(3-Bromo-4-methylphenyl)piperidine

Description

Significance of the Piperidine (B6355638) Core in Heterocyclic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.org Its prevalence stems from its structural motif being present in a vast number of natural alkaloids and synthetic pharmaceuticals. researchgate.netresearchgate.net Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, demonstrating a wide array of biological activities including analgesic, antipsychotic, antihistaminic, and anticancer effects. nih.govnih.govijnrd.org

The significance of the piperidine core can be attributed to several key features. Its saturated, non-planar chair-like conformation provides a three-dimensional (3D) scaffold, which is increasingly sought after in modern drug discovery to achieve higher selectivity and improved pharmacokinetic profiles compared to flat aromatic structures. lifechemicals.com The nitrogen atom acts as a basic center, allowing for salt formation to improve solubility and providing a key interaction point for biological targets. Furthermore, the ring can be functionalized at multiple positions, allowing for the creation of diverse molecular architectures.

Key Attributes of the Piperidine Core

| Attribute | Description | Significance in Chemistry |

|---|---|---|

| Structure | Saturated six-membered nitrogen-containing heterocycle. | Provides a stable, non-aromatic scaffold. |

| Conformation | Prefers a stable chair conformation, providing a 3D structure. | Crucial for designing molecules with specific spatial arrangements for optimal target binding. |

| Basicity | The nitrogen atom is basic (pKa of piperidinium (B107235) is ~11.2). wikipedia.org | Influences aqueous solubility and allows for key ionic interactions in biological systems. |

| Functionalization | Can be substituted at the nitrogen and multiple carbon atoms. | Allows for extensive chemical modification to tune properties and create diverse derivatives. |

Role of 2-Arylpiperidines as Versatile Synthetic Intermediates and Molecular Frameworks

Within the broad family of piperidines, the 2-arylpiperidine subclass holds particular importance as versatile synthetic intermediates. acs.org The direct attachment of an aryl group to the C2 position of the piperidine ring creates a chiral center, making these compounds valuable as enantioenriched building blocks for the synthesis of complex, stereochemically defined molecules. portico.org

Advanced synthetic methods, such as asymmetric deprotonation followed by electrophilic quench or kinetic resolution, have been developed to access highly enantioenriched 2-arylpiperidines. acs.orgacs.org These chiral scaffolds serve as starting points for constructing more elaborate molecules, including active pharmaceutical ingredients and natural products. news-medical.net The presence of the aryl group not only introduces chirality but also provides a site for further modification via aromatic substitution reactions, while the piperidine ring offers its own sites for functionalization. This dual-handle nature makes 2-arylpiperidines powerful molecular frameworks for building libraries of compounds in drug discovery programs. lifechemicals.comacs.org

Contextualization of 2-(3-Bromo-4-methylphenyl)piperidine within Advanced Chemical Synthesis and Ligand Design Paradigms

While extensive research literature on the specific applications of this compound is not widely available, its molecular structure provides a clear context for its potential role in advanced chemical synthesis and ligand design. The compound is a classic example of a 2-arylpiperidine building block, strategically equipped with functional groups that enable a wide range of chemical transformations.

The key to its synthetic utility lies in the bromine atom on the phenyl ring. Aryl bromides are exceptionally versatile handles for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis. nih.gov This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the bromine atom can be readily displaced in reactions such as:

Suzuki-Miyaura Coupling: To couple with boronic acids or esters, forming a new aryl-aryl or aryl-alkyl bond. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond.

Sonogashira Coupling: To couple with terminal alkynes.

Heck Coupling: To couple with alkenes.

This capacity for diversification makes this compound a valuable intermediate for generating a library of analogues, where the 3-position of the phenyl ring can be decorated with a wide variety of substituents.

From a ligand design perspective, the molecule combines several important features. The 2-arylpiperidine core provides a well-defined 3D architecture. lifechemicals.com The 4-methyl group on the phenyl ring can serve as a steric and electronic modulator, potentially influencing binding affinity and selectivity for a biological target. The piperidine nitrogen remains available for substitution, allowing for the attachment of other pharmacophoric groups or solubilizing moieties. nih.gov The combination of a rigid 3D scaffold with multiple, strategically placed points for chemical modification makes this compound a prototypical framework for the design of novel ligands targeting a range of biological receptors and enzymes. tandfonline.com

Structural Analysis of this compound for Synthetic and Design Applications

| Structural Feature | Position | Potential Role / Application |

|---|---|---|

| Piperidine Ring | Core Scaffold | Provides a 3D conformational framework; N-atom allows for further substitution. |

| Aryl Group | C2-Position | Creates a chiral center; serves as a rigid anchor for substituents. |

| Bromine Atom | Phenyl C3-Position | Key reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.govorganic-chemistry.org |

| Methyl Group | Phenyl C4-Position | Influences steric and electronic properties; potential van der Waals interaction site in a binding pocket. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-(3-bromo-4-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16BrN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |

InChI Key |

STFGPDZNLUXCAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCN2)Br |

Origin of Product |

United States |

Stereochemical Control and Enantioselective Synthesis of 2 3 Bromo 4 Methylphenyl Piperidine

Enantioselective Synthesis of 2-Arylpiperidine Derivatives

Directly producing a single enantiomer of a chiral molecule is a primary goal of asymmetric synthesis. For 2-arylpiperidines, several strategies have been developed, including those that rely on asymmetric deprotonation and others that employ chiral auxiliaries or ligands to guide the stereochemical outcome of reactions.

A powerful method for the asymmetric synthesis of 2,2-disubstituted piperidines involves the enantioselective deprotonation of an N-protected piperidine (B6355638), such as N-Boc-piperidine, followed by trapping the resulting organolithium intermediate with an electrophile. nih.govrsc.org This process can be rendered asymmetric by using a chiral base, most commonly a complex of an organolithium reagent like s-butyllithium (s-BuLi) with a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate. nih.govrsc.org

The N-Boc group in N-Boc-2-arylpiperidines is known to rotate rapidly, even at low temperatures like -78 °C, which allows for efficient lithiation at the benzylic C2 position. rsc.orgrsc.org The resulting organolithium species is configurationally stable at these low temperatures. rsc.orgrsc.org By starting with an enantioenriched N-Boc-2-arylpiperidine, subsequent deprotonation with n-BuLi and quenching with an electrophile can proceed without loss of enantiopurity, yielding highly enantiomerically enriched 2,2-disubstituted piperidine products. rsc.orgrsc.org This lithiation-trapping process typically occurs with retention of configuration. rsc.org

This methodology has been successfully applied to the synthesis of various enantioenriched 2-alkyl-2-phenylpiperidines. rsc.org For instance, racemic N-Boc-spirocyclic 2-arylpiperidines can be lithiated and trapped with an electrophile like methyl chloroformate (MeOCOCl) to yield the corresponding 2,2-disubstituted product as a single diastereomer, resulting from retention of the stereocenter. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com

One notable application in the synthesis of 2-arylpiperidines involves the use of (R)-phenylglycinol as a chiral auxiliary. rsc.org In this approach, achiral aryl-δ-oxoacids are subjected to cyclodehydration with (R)-phenylglycinol, which stereoselectively produces chiral non-racemic bicyclic lactams. These lactams serve as versatile intermediates that can be transformed into either (R)- or (S)-2-phenylpiperidine, demonstrating an enantiodivergent synthesis pathway. rsc.org

Another strategy involves the use of chiral ligands in transition metal-catalyzed reactions. For example, the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been achieved using the chiral ligand MeO-BoQPhos. nih.gov This method provides an efficient route to enantioenriched 2-alkyl piperidines with high enantiomeric ratios (er) up to 93:7. nih.gov Similarly, a copper-catalyzed intramolecular cyclizative alkene aminoboration reaction, using a chiral phosphine (B1218219) ligand like (S, S)-Ph-BPE, has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

| Method | Chiral Controller | Key Transformation | Product Class | Ref. |

| Asymmetric Deprotonation | s-BuLi / (-)-sparteine | Lithiation-trapping of N-Boc piperidine | 2,2-disubstituted piperidines | nih.govrsc.org |

| Chiral Auxiliary | (R)-phenylglycinol | Cyclodehydration and lactam reduction | (R)- or (S)-2-arylpiperidines | rsc.org |

| Asymmetric Hydrogenation | Ir / MeO-BoQPhos | Reduction of pyridinium (B92312) salts | Enantioenriched 2-alkylpiperidines | nih.gov |

| Asymmetric Aminoboration | Cu / (S, S)-Ph-BPE | Intramolecular cyclization of unsaturated amines | Chiral 2,3-disubstituted piperidines | nih.gov |

Kinetic Resolution of Racemic 2-Arylpiperidines

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. nih.govacs.org

A highly effective method for the kinetic resolution of racemic N-Boc-2-arylpiperidines involves asymmetric deprotonation using a chiral base. rsc.orgrsc.org The complex of n-butyllithium (n-BuLi) and a chiral diamine, such as (-)-sparteine or its (+)-sparteine surrogate, selectively deprotonates one enantiomer of the racemic starting material at a much faster rate than the other. nih.govacs.org The resulting lithiated intermediate is then trapped with an electrophile. This process yields a mixture of the unreacted, enantioenriched starting material and the 2,2-disubstituted product, which is also enantioenriched. rsc.orgdocumentsdelivered.com This methodology is effective for a range of 2-arylpiperidines, tolerating various functional groups on the aryl ring, including both electron-donating and electron-withdrawing substituents. acs.org

The success of a kinetic resolution is measured by the selectivity factor (s), which quantifies the preference of the chiral reagent for one enantiomer over the other. High selectivity factors lead to high enantiomeric ratios in both the recovered starting material and the product. acs.org

In the kinetic resolution of N-Boc-2-arylpiperidines via asymmetric deprotonation, enantiomeric ratios of the recovered starting material can reach up to 97:3. rsc.orgrsc.orgdocumentsdelivered.com The efficiency of the resolution can be fine-tuned by optimizing reaction conditions. For example, in the resolution of N-Boc-2-aryl-4-methylenepiperidines, the best results were achieved using 0.8 equivalents of n-BuLi and 0.9 equivalents of (+)-sparteine in toluene (B28343) at -78 °C. acs.org Quenching the reaction after one hour with methyl chloroformate resulted in the recovery of the starting material in 41% yield with an excellent enantiomeric ratio of 97:3, corresponding to a selectivity factor of approximately 16. acs.org

The table below summarizes the results for the kinetic resolution of various N-Boc-2-aryl-4-methylenepiperidines.

| Aryl Substituent | Recovered SM Yield (%) | Recovered SM er | Product Yield (%) | Product er | Ref. |

| Phenyl | 41 | 97:3 | 58 | 73:27 | acs.org |

| 4-Methylphenyl | 41 | 96:4 | 55 | 78:22 | acs.org |

| 4-Fluorophenyl | 40 | 97:3 | 59 | 75:25 | acs.org |

| 4-Chlorophenyl | 41 | 95:5 | 58 | 72:28 | acs.org |

| 3-Methoxyphenyl | 40 | 96:4 | 56 | 75:25 | acs.org |

In the context of the lithiation-based kinetic resolution of N-Boc-2-arylpiperidines, an elegant recycling protocol has been developed. rsc.orgrsc.org By using a trialkyltin halide as the electrophile to trap the lithiated intermediate, the resulting stannylated piperidine product can be isolated. This product can then be subjected to a tin-lithium exchange reaction and subsequent protonation to regenerate the racemic starting material, which can be fed back into the kinetic resolution process. rsc.orgrsc.org This recycling strategy significantly enhances the practical utility of the method.

Optimization of reaction conditions is also crucial for maximizing selectivity. In situ IR spectroscopy has been employed to monitor the reaction and help optimize the conditions for the kinetic resolution. rsc.orgrsc.org It was found that not pre-mixing the n-BuLi and the chiral ligand before adding them to the piperidine substrate can lead to higher enantiomer ratios in the recovered starting material. rsc.org

Diastereoselective Transformations Leading to Substituted Piperidines

Many biologically active piperidines contain multiple stereocenters. Therefore, diastereoselective reactions that control the relative stereochemistry of substituents on the piperidine ring are of great importance. nih.govacs.org

One approach involves the diastereoselective functionalization of existing piperidine precursors. For example, diastereoselective lithiation-trapping has been used to synthesize trans-2,6-disubstituted piperidines. rsc.org Treatment of N-Boc 2-methyl piperidine with s-BuLi and TMEDA at -40 °C, followed by trapping with carbon dioxide, provides the trans-2,6-disubstituted piperidine as a single regio- and diastereoisomer in high yield. rsc.org

Another strategy involves diastereoselective cyclization reactions. An iron(III) chloride (FeCl₃)-catalyzed cyclization of specific allylic substrates has been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity (cis/trans ratios from 90:10 to 99:1). acs.org The high selectivity is attributed to a key thermodynamic epimerization step, catalyzed by FeCl₃, which favors the formation of the more stable cis-isomer. acs.org

Furthermore, densely substituted, oxygenated piperidines can be synthesized through the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening of the resulting epoxides. nih.gov The stereochemical outcome of the epoxidation can be directed by the strategic use of hydrogen bonding interactions with the nitrogen atom's lone pair or its corresponding ammonium (B1175870) salt. nih.gov

| Method | Key Transformation | Stereochemical Outcome | Substrate | Ref. |

| Lithiation-Trapping | α-lithiation and electrophilic quench | trans-2,6-disubstitution | N-Boc-2-methylpiperidine | rsc.org |

| Iron-Catalyzed Cyclization | Cyclization and thermodynamic equilibration | cis-2,6-disubstitution | ζ-amino allylic alcohol derivatives | acs.org |

| Directed Epoxidation | Epoxidation and nucleophilic ring-opening | Controlled poly-substitution | Densely substituted tetrahydropyridines | nih.gov |

| Radical Cycloaddition | Boronyl radical-catalyzed (4+2) cycloaddition | 3,4,5-polysubstitution | 3-aroyl azetidines and alkenes | nih.gov |

Conformational Analysis of Enantioenriched 2-Arylpiperidines via Spectroscopic and Computational Methods

The three-dimensional arrangement of the aryl and piperidine moieties in enantioenriched 2-arylpiperidines is a critical determinant of their chemical reactivity and biological activity. A comprehensive understanding of the conformational preferences and the dynamics of conformational changes is essential for rational drug design and the development of stereoselective syntheses. This analysis is achieved through a powerful combination of spectroscopic techniques, which provide experimental data on molecular structure and behavior, and computational methods, which offer detailed energetic and structural insights.

Spectroscopic Techniques for Conformational Elucidation

Several advanced spectroscopic methods are employed to probe the stereochemical features of 2-arylpiperidines in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for conformational analysis in solution. Variable-Temperature NMR (VT-NMR) spectroscopy is particularly valuable for studying dynamic equilibria, such as the piperidine ring flip and the rotation of N-substituents (e.g., the N-Boc group). nih.govacs.org For instance, in N-Boc-2-aryl-4-methylenepiperidines, VT-NMR has been used to determine the energy barrier for the rotation of the Boc group. nih.gov Line shape analysis of coalescing signals can provide the activation parameters for these conformational exchanges. acs.org The Gibbs free energy of activation (ΔG‡) for Boc group rotation has been determined to be approximately 52 kJ mol⁻¹, indicating a rapid rotation under typical reaction conditions. acs.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us It is a definitive method for determining the absolute configuration (AC) of chiral molecules in solution without the need for crystallization or derivatization. biotools.usnih.gov The process involves measuring the experimental VCD spectrum of the enantioenriched 2-arylpiperidine and comparing it to the theoretical spectrum of a single enantiomer (e.g., the (S)-enantiomer) calculated using computational methods like Density Functional Theory (DFT). biotools.us A match between the experimental and calculated spectra confirms the absolute configuration of the sample. researchgate.net

X-ray Crystallography: Single-crystal X-ray analysis provides an unambiguous determination of the molecular structure in the solid state. rsc.org It offers precise information on bond lengths, bond angles, and the conformational arrangement of the molecule, including the orientation of the aryl group and the conformation of the piperidine ring. whiterose.ac.uk This technique has been instrumental in confirming that in many substituted 2-arylpiperidines, the aryl group adopts an axial orientation. acs.orgrsc.org It serves as the ultimate benchmark for validating the results obtained from computational models and other spectroscopic methods.

Interactive Table: Spectroscopic Methods in 2-Arylpiperidine Analysis

| Technique | Information Obtained | State | Key Application Example |

| VT-NMR | Energy barriers for conformational changes (ring flip, rotamers) | Solution | Determining the rate of N-Boc group rotation. acs.org |

| VCD | Absolute configuration | Solution | Non-ambiguous assignment of (R) or (S) stereochemistry. biotools.us |

| X-ray | Precise 3D structure, absolute configuration, packing | Solid | Confirming the axial preference of the 2-aryl substituent. whiterose.ac.uk |

Computational Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is an indispensable tool for predicting the geometries and relative stabilities of different possible conformations of 2-arylpiperidines. whiterose.ac.uk By calculating the electronic energy of various structures, researchers can identify the most stable (lowest energy) conformers.

DFT studies on N-Boc-2-arylpiperidines have consistently shown that the piperidine ring exists in a chair conformation. whiterose.ac.uk Within this conformation, two key arrangements for the 2-aryl substituent are possible: axial and equatorial. Calculations reveal that the conformation with the axial aryl group is generally lower in energy. acs.orgwhiterose.ac.uk This preference minimizes unfavorable steric interactions between the aryl group and the hydrogen atoms at the C3 and C5 positions of the piperidine ring.

In some highly substituted systems, such as certain spirocyclic 2-arylpiperidines, DFT calculations, corroborated by X-ray analysis, have shown that a boat conformation can become the preferred structure to alleviate severe steric strain. rsc.orgwhiterose.ac.uk These calculations are often performed using functionals like B3LYP-D3BJ with a def2-TZVP basis set, which have proven reliable for these systems. nih.govwhiterose.ac.uk

Interactive Table: DFT-Calculated Relative Energies for 2-Arylpiperidine Conformations

| Compound Class | Conformation | Aryl Position | Relative Gibbs Free Energy (ΔG) | Stability | Reference |

| N-Boc-2-arylpiperidine | Chair | Axial | 0.0 kJ mol⁻¹ | Most Stable | whiterose.ac.uk |

| N-Boc-2-arylpiperidine | Chair | Equatorial | +2.5 kJ mol⁻¹ | Less Stable | whiterose.ac.uk |

| (3S,5S)-9c | Boat | - | 0.0 kJ mol⁻¹ | Most Stable | whiterose.ac.uk |

| (3S,5S)-9c | Chair | Axial | +1.2 kJ mol⁻¹ | Less Stable | whiterose.ac.uk |

| (3S,5S)-9c | Chair | Equatorial | +3.7 kJ mol⁻¹ | Least Stable | whiterose.ac.uk |

| A specific tetrasubstituted spirocyclic 2-arylpiperidine derivative. |

Computational and Theoretical Investigations of 2 3 Bromo 4 Methylphenyl Piperidine Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a compound's stability and chemical behavior. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. hakon-art.com For piperidine (B6355638) derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of the atoms, known as the conformational preference. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. nih.gov By calculating the energies of these different conformations, researchers can identify the lowest energy (most stable) structure, which is crucial for understanding how the molecule will interact with biological targets. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. The MEP is a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich or electron-poor. researchgate.net Red-colored regions on an MEP map denote areas of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions indicate positive potential, which are electron-deficient and susceptible to nucleophilic attack. ekb.eg This mapping helps in predicting the reactive sites of the molecule, providing insights into how it might engage in intermolecular interactions, such as hydrogen bonding, with a biological receptor. nih.govresearchgate.net

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electron affinity). hakon-art.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger energy gap implies higher stability and lower reactivity. ekb.eg

From these frontier orbital energies, several important descriptors can be calculated to predict the chemical behavior of 2-(3-Bromo-4-methylphenyl)piperidine analogues. hakon-art.comresearchgate.net

Table 1: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Higher values indicate greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; measures the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. mdpi.com |

These descriptors are invaluable for comparing the reactivity of different analogues within a series, helping to rationalize structure-activity relationships. hakon-art.comscielo.org.mx

Molecular Modeling and Docking Studies for Biological Target Prediction

Molecular modeling techniques are used to simulate the interaction between a small molecule (ligand), such as a this compound analogue, and a biological macromolecule (receptor), typically a protein. These methods are essential for predicting biological activity and understanding the mechanism of action at a molecular level.

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its chemical structure. The software compares the structure of the input molecule to a large database of known biologically active substances. The output is a list of potential biological activities, each with a probability score for being active (Pa) and inactive (Pi).

A high Pa value (close to 1.0) suggests that the molecule is structurally similar to known active compounds for a particular target, indicating a high likelihood of exhibiting that biological activity. This method allows for the rapid screening of virtual compounds to identify promising candidates for further investigation and to flag potential off-target effects or toxicities early in the drug discovery process.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets for a given small molecule. The prediction is based on the principle of similarity: a molecule is likely to interact with the same protein targets as other known ligands that have a similar structure. By inputting the structure of a this compound analogue, the tool generates a list of potential protein targets, ranked by probability. This approach is highly effective for identifying the potential therapeutic applications of a novel compound, a process known as drug repositioning, and for understanding potential mechanisms of toxicity by identifying unintended targets (off-targets).

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. The strength of the interaction is typically estimated by a scoring function, which calculates a binding energy value. A lower (more negative) binding energy indicates a more favorable and stable interaction. nih.gov

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Studies have shown that various heterocyclic compounds, including those with a piperidine scaffold, can act as inhibitors of Mpro. nih.gov Molecular docking simulations of piperidine derivatives into the Mpro active site have revealed binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov These studies suggest that the piperidine core can establish key interactions with amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, thereby inhibiting the enzyme's function. nih.govjksus.org

Human Double Minute 2 (HDM2): The HDM2 protein is a key negative regulator of the p53 tumor suppressor. nih.gov In many cancers, HDM2 is overexpressed, leading to the degradation of p55 and promoting tumor growth. Inhibiting the HDM2-p53 interaction is therefore a promising strategy in cancer therapy. researchgate.net Piperidine-based compounds have been designed as small-molecule inhibitors that mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the HDM2 surface. nih.gov Docking studies of novel piperidine derivatives have shown potent inhibitory activity, with some compounds achieving binding energies as low as -6.639 kcal/mol, indicating a strong affinity for the HDM2 target. researchgate.net These computational findings provide a strong rationale for the synthesis and experimental testing of such compounds as potential anticancer agents. nih.govresearchgate.net

Table 2: Example Docking Results of Piperidine Analogues Against Protein Targets

| Target Protein | Ligand Type | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Reference |

| SARS-CoV-2 Mpro | Piperidine Derivative 1 | -7.3 | 4.27 | nih.gov |

| SARS-CoV-2 Mpro | Piperidine Derivative 2 | -6.5 | 21.03 | nih.gov |

| SARS-CoV-2 Mpro | Piperidine Derivative 3 | -5.9 | 64.08 | nih.gov |

| HDM2 | Piperidine-based Inhibitor 1 | -6.639 | Not Reported | researchgate.net |

| HDM2 | Piperidine-based Inhibitor 2 | -6.305 | Not Reported | researchgate.net |

Structure Activity Relationship Sar and Ligand Design Principles for 2 Arylpiperidine Frameworks

Impact of Substitution Patterns on Molecular Recognition and Interactions

The biological activity of 2-arylpiperidine derivatives is profoundly influenced by the substitution patterns on both the phenyl ring and the piperidine (B6355638) nitrogen. These substitutions affect the molecule's electronic properties, lipophilicity, steric profile, and hydrogen-bonding capacity, all of which are critical for molecular recognition and interaction with protein targets.

Role of Bromine and Methyl Substituents on Phenyl Ring in Modulating Activity

The presence of both a bromine atom and a methyl group on the phenyl ring of 2-(3-Bromo-4-methylphenyl)piperidine is anticipated to significantly modulate its biological activity. The interplay between these two substituents is crucial for fine-tuning the molecule's interaction with its target.

The methyl group at the para-position (position 4) is a small, lipophilic, and electron-donating group. This can enhance the compound's ability to cross the blood-brain barrier and can engage in hydrophobic interactions within a receptor's binding site. The methyl group can also provide a steric anchor, influencing the preferred conformation of the phenyl ring relative to the piperidine ring.

The combination of a meta-bromo and para-methyl substituent creates a unique electronic and steric profile. The electron-withdrawing nature of the bromine is somewhat counteracted by the electron-donating methyl group, leading to a nuanced electronic distribution across the phenyl ring. This specific substitution pattern can be critical for achieving selectivity for a particular receptor subtype.

| Substituent | Position | Electronic Effect | Potential Interactions |

| Bromine | 3 (meta) | Electron-withdrawing (inductive) | Halogen bonding, van der Waals interactions |

| Methyl | 4 (para) | Electron-donating | Hydrophobic interactions, van der Waals interactions |

Influence of Piperidine Nitrogen Substitution on Receptor Binding

The secondary amine of the piperidine ring in this compound is a key determinant of its pharmacological properties. This nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate) in the binding site of many receptors, particularly aminergic G-protein coupled receptors (GPCRs).

Modification of this nitrogen atom, for instance, through alkylation, can have a profound impact on receptor affinity and selectivity. The size and nature of the substituent on the piperidine nitrogen can influence:

Basicity: The pKa of the nitrogen can be altered, affecting its protonation state.

Steric Hindrance: Bulky substituents can prevent the molecule from fitting into a binding pocket.

Additional Interactions: The substituent itself can form additional interactions with the receptor.

For instance, N-alkylation can modulate the binding affinity to various CNS receptors. The length and nature of the alkyl chain can be optimized to enhance interactions with specific receptor subtypes.

Stereochemical Effects on Biological Activity and Selectivity

The 2-position of the piperidine ring in this compound is a chiral center. This means the compound can exist as two enantiomers, (R)-2-(3-Bromo-4-methylphenyl)piperidine and (S)-2-(3-Bromo-4-methylphenyl)piperidine. It is well-established that stereochemistry plays a pivotal role in the biological activity of chiral molecules. The three-dimensional arrangement of atoms is critical for the precise molecular recognition required for a ligand to bind to its receptor.

Often, one enantiomer exhibits significantly higher affinity and/or efficacy for a particular biological target compared to the other. This is because the binding pockets of receptors are themselves chiral, being composed of L-amino acids. The differential activity of enantiomers can manifest in several ways:

Eutomer vs. Distomer: The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." The distomer may be inactive or may even have off-target effects.

Selectivity: One enantiomer may be selective for a particular receptor subtype, while the other is non-selective or targets a different receptor altogether.

Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be a critical step in its development as a pharmacological tool or therapeutic agent.

Pharmacophore Elucidation and Optimization from Piperidine Derivative Libraries

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 2-arylpiperidine class of compounds, a general pharmacophore model can be elucidated from libraries of known active derivatives. This model typically includes:

A basic nitrogen center: Capable of forming an ionic interaction.

A hydrophobic aromatic region: For engaging in hydrophobic and/or pi-stacking interactions.

A specific spatial relationship between these two features.

The 3-bromo and 4-methyl substituents on the phenyl ring of this compound would be considered as additional features that refine this general pharmacophore. For instance, the bromine could be defined as a hydrogen bond acceptor or a halogen bond donor feature, while the methyl group would contribute to a specific hydrophobic region.

By screening libraries of piperidine derivatives with diverse substitution patterns, it is possible to build and refine pharmacophore models for specific targets. nih.gov These models can then be used in virtual screening campaigns to identify novel compounds with the desired biological activity. Computational tools can help in aligning a set of active compounds and extracting the common chemical features that are responsible for their activity.

Rational Design Strategies for Novel 2-Arylpiperidine Ligands

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. For 2-arylpiperidine ligands, several rational design strategies can be employed to optimize their pharmacological profile.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target receptor is known (from X-ray crystallography or cryo-electron microscopy), SBDD can be a powerful tool. The binding mode of this compound can be predicted using molecular docking simulations. This can provide insights into the specific interactions between the ligand and the receptor, guiding the design of new analogs with improved affinity and selectivity. For example, if the model shows a nearby pocket, a substituent could be added to the phenyl ring or the piperidine nitrogen to engage with that pocket.

Ligand-Based Drug Design (LBDD): In the absence of a receptor structure, LBDD strategies can be used. This involves building a pharmacophore model based on a set of known active and inactive molecules. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of the molecules with their biological activity. These models can then be used to predict the activity of new, untested compounds.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For example, the bromine atom in this compound could be replaced with a chlorine or a trifluoromethyl group to probe the effect of different halogens or a more lipophilic electron-withdrawing group.

The development of novel 2-arylpiperidine ligands often involves an iterative process of design, synthesis, and biological testing. Computational models are used to guide the design of new compounds, which are then synthesized and evaluated in biological assays. The results of these assays are then used to refine the computational models, leading to a new round of design and synthesis.

Exploration of Biological Target Interactions of 2 Arylpiperidine Derivatives in Vitro and in Silico

In Vitro Enzyme Inhibition Studies (e.g., PARP Inhibitors, NK1 Receptor Antagonists)

Extensive searches of scientific databases yield no specific in vitro studies evaluating 2-(3-Bromo-4-methylphenyl)piperidine as an enzyme inhibitor.

For context, the piperidinyl-phenyl substructure is found in potent Poly(ADP-ribose)polymerase (PARP) inhibitors. For instance, Niraparib, a known PARP-1 and PARP-2 inhibitor, is chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. nih.govresearchgate.net This compound shows significant inhibitory activity, with IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2. nih.gov However, no such inhibitory data has been published for this compound.

Similarly, the 2-arylpiperidine framework is a key feature in several neurokinin 1 (NK1) receptor antagonists. researchgate.net These antagonists have been investigated for applications in treating depression and chemotherapy-induced nausea. nih.govacs.org Despite the structural relevance, there are no published reports of this compound being tested for or exhibiting antagonist activity at the NK1 receptor. nih.govresearchgate.net

Receptor Binding Assays for Ligand-Target Affinity Determination (In Vitro)

There is no publicly available data from receptor binding assays for this compound. Such assays are crucial for determining the affinity and selectivity of a compound for a specific biological target. While related structures, such as phenyl-piperidine P2Y14R antagonists, have been evaluated using fluorescence binding assays to determine their IC50 values, no comparable investigations have been documented for the specific compound . nih.gov

Modulators of Ion Channels and Transport Systems (In Silico Prediction)

Computational, or in silico, methods are frequently used to predict the potential of molecules to interact with biological targets like ion channels. nih.govumh.es These predictive studies can guide further experimental work. nih.govresearchgate.net A thorough review of the literature indicates that no in silico studies predicting the interaction between this compound and any ion channels or transport systems have been published.

Exploration of 2-Arylpiperidines as Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological systems. While various chemical structures are developed for this purpose, there is no evidence in the scientific literature to suggest that this compound has been designed, synthesized, or utilized as a molecular probe for any biological system. rsc.org

Advanced Characterization Techniques for Structural Elucidation of 2 3 Bromo 4 Methylphenyl Piperidine

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule. researchgate.netnih.govresearchgate.netnih.gov For 2-(3-Bromo-4-methylphenyl)piperidine, which possesses a stereocenter at the C2 position of the piperidine (B6355638) ring, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of the spatial arrangement of its substituents.

The process would involve growing a high-quality crystal of an enantiomerically pure sample of this compound, often as a salt with a chiral acid to induce crystallization and resolve the enantiomers. The presence of the bromine atom is advantageous for this technique, as its anomalous scattering of X-rays helps in the confident assignment of the absolute configuration (R or S).

The crystallographic data would not only establish the absolute stereochemistry but also provide precise details on bond lengths, bond angles, and torsion angles. This information reveals the preferred conformation of the piperidine ring (typically a chair conformation) and the orientation of the 3-bromo-4-methylphenyl substituent relative to the piperidine ring. It is expected that the bulky aryl group would preferentially occupy an equatorial position to minimize steric hindrance.

Expected Crystallographic Data for this compound:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ (for a chiral molecule) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| α, γ (°) | 90 |

| β (°) | 90-105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

| Piperidine Conformation | Chair |

| Aryl Substituent Position | Equatorial |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed.

The expected protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the theoretical exact mass calculated for the molecular formula C₁₂H₁₇BrN⁺. The high accuracy of HRMS (typically within 5 ppm) allows for the confident differentiation from other potential elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The bromine atom would produce a distinctive isotopic pattern in the mass spectrum for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for such a molecule would likely involve cleavage of the bond between the piperidine and the phenyl ring, as well as fragmentation of the piperidine ring itself. nih.govmdpi.comwvu.edunih.govresearchgate.net

Expected High-Resolution Mass Spectrometry Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Expected Fragmentation Products |

| [M+H]⁺ | C₁₂H₁₇⁷⁹BrN⁺ | 254.0593 | Loss of the bromomethylphenyl group, cleavage of the piperidine ring. |

| [M+H]⁺ | C₁₂H₁₇⁸¹BrN⁺ | 256.0573 |

Advanced NMR Spectroscopic Techniques (e.g., 2D-NMR, NOESY) for Stereochemical Assignment and Conformation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for elucidating the detailed structure of a molecule in solution. For this compound, a suite of 1D and 2D NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry and solution-state conformation.

¹H and ¹³C NMR would provide the initial chemical shift information for all unique protons and carbons in the molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the methyl group on the phenyl ring. scribd.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, enabling the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the piperidine ring and the 3-bromo-4-methylphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining the stereochemistry and conformation. manchester.ac.ukprinceton.eduresearchgate.net For this compound, NOESY correlations would be expected between the proton at C2 of the piperidine ring and other protons on the ring. The pattern of these correlations would help to confirm the chair conformation of the piperidine ring and the relative orientation (axial or equatorial) of the aryl substituent. For instance, strong NOE signals between the C2 proton and the axial protons at C4 and C6 would indicate an axial orientation of the C2 proton, implying an equatorial aryl group.

Expected ¹H NMR Chemical Shift Assignments and Key NOESY Correlations for this compound:

| Proton(s) | Expected Chemical Shift (ppm) | Key NOESY Correlations |

| H2 (piperidine) | 3.0 - 3.5 | H6 (axial), H3 (axial/equatorial) |

| H3, H4, H5 (piperidine) | 1.5 - 2.2 | Correlations between adjacent axial and equatorial protons. |

| H6 (piperidine) | 2.8 - 3.2 | H2 (axial), H5 (axial/equatorial) |

| Aromatic protons | 7.0 - 7.5 | Correlations between adjacent aromatic protons. |

| Methyl protons | 2.3 - 2.5 | Correlation to the adjacent aromatic proton. |

Future Directions and Research Opportunities in 2 3 Bromo 4 Methylphenyl Piperidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, and the development of cost-effective and environmentally friendly methods is a continuous goal. nih.gov Traditional methods for creating piperidine (B6355638) rings often involve multi-step processes that can be inefficient. Modern organic chemistry is trending towards more streamlined approaches. For instance, combining hydrogenation and functionalization into a one-pot process can make syntheses faster and less expensive. nih.gov

Future research into the synthesis of 2-(3-Bromo-4-methylphenyl)piperidine and its analogs could focus on several key areas:

Catalytic Hydrogenation: The reduction of substituted pyridines is a common and effective method for producing piperidines. nih.gov Research could explore novel catalysts, including both metal-based and organocatalysts, to improve the efficiency and stereoselectivity of the reduction of a corresponding 2-(3-Bromo-4-methylphenyl)pyridine precursor. nih.gov

[5 + 1] Annulations: These methods, which involve the condensation of amines with aldehydes or ketones followed by reductive amination, are powerful for forming the C-N bond in the piperidine ring. nih.gov Applying these strategies could provide a modular and efficient route to a variety of derivatives.

Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes using catalysts like cobalt(II) offers a modern approach to forming the piperidine ring structure. nih.gov Adapting such radical-based methods could yield novel synthetic pathways to the target compound.

The table below outlines potential modern synthetic strategies that could be optimized for the production of this compound.

| Synthetic Strategy | Description | Potential Advantages |

| One-Pot Hydrogenation/Functionalization | Combines the reduction of a pyridine (B92270) precursor with the introduction of other functional groups in a single reaction vessel. | Increased efficiency, reduced waste, lower cost. nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts instead of traditional metal catalysts for the reduction or cyclization steps. | Lower toxicity, sustainability, potential for high enantioselectivity. nih.gov |

| Cycloisomerization of ene-dienes | An intramolecular reaction that can form complex cyclic systems, including piperidine rings, with high diastereoselectivity. | Access to specific stereoisomers, high atom economy. nih.gov |

Application of Machine Learning and AI in De Novo Design of Piperidine Ligands

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery from a long, expensive process into a more rapid and targeted endeavor. nih.govfrontiersin.org De novo drug design, which aims to create entirely new molecular structures with desired properties, is a particularly promising application of these technologies. nih.goveaspublisher.com Generative AI algorithms can be trained on vast libraries of known molecules to learn the underlying rules of chemical structure and bonding. frontiersin.org

For the this compound scaffold, AI can be leveraged in several ways:

Generative Models: Algorithms like Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs) can be trained on datasets of known bioactive piperidines. easpublisher.com These trained models can then generate novel, chemically valid molecules that incorporate the this compound core but feature unique substitutions predicted to enhance activity against a specific biological target. nih.goveaspublisher.com

Deep Reinforcement Learning (DRL): This approach combines a generative model with a scoring function that provides feedback. The model generates new structures, which are then evaluated for desired properties (e.g., binding affinity, drug-likeness). The model uses this feedback to progressively design better molecules over multiple iterations. nih.gov

Property Prediction: Deep learning models can predict the chemical and biological properties of virtual compounds, including their activity, toxicity, and pharmacokinetic profiles (ADMET). easpublisher.com This allows researchers to prioritize the most promising de novo designed ligands for synthesis and experimental testing, saving significant time and resources. easpublisher.comnih.gov

| Step | Description | AI/ML Tool Example |

| 1. Model Training | A generative model is trained on a large dataset of known molecules, such as existing piperidine-containing drugs. | Recurrent Neural Network (RNN) trained on SMILES strings. nih.govfrontiersin.org |

| 2. Fine-Tuning | The pre-trained model is fine-tuned using a smaller, more specific dataset, such as known ligands for a particular receptor. | Transfer learning with a focused compound library. nih.gov |

| 3. Generation & Scoring | The model generates novel molecules, which are then evaluated by a scoring function for desired properties. | Deep Reinforcement Learning (DRL) agent optimizes for predicted bioactivity and synthetic feasibility. nih.gov |

| 4. Prioritization | The highest-scoring virtual compounds are selected for synthesis and subsequent in vitro testing. | Quantitative Structure-Activity Relationship (QSAR) models predict activity. frontiersin.org |

Expanding the Scope of Biological Targets Investigated via In Silico and In Vitro Methods

The piperidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting a wide array of biological systems, including enzymes, receptors, and ion channels. nih.govclinmedkaz.org Derivatives of this compound could therefore exhibit a broad spectrum of pharmacological activities. clinmedkaz.org To efficiently explore this potential, a combination of computational (in silico) and laboratory (in vitro) methods is essential.

In silico tools like PASS (Prediction of Activity Spectra for Substances) can analyze a chemical structure and predict its likely biological activities based on structure-activity relationships derived from large experimental databases. clinmedkaz.org This allows for a preliminary screening of virtual compounds to identify potential therapeutic applications, such as for cancer or central nervous system disorders, and to guide the direction of preclinical studies. clinmedkaz.org Molecular docking is another powerful computational technique that simulates the interaction between a ligand and a target protein, such as DNA gyrase, which is a target for antibacterial drugs. mdpi.com This can help elucidate the binding mode and predict the affinity of novel derivatives.

Following computational analysis, promising compounds would be synthesized and subjected to a battery of in vitro assays to validate the predicted activities. This could include:

Enzyme inhibition assays (e.g., against acetylcholinesterase for Alzheimer's disease potential). mdpi.com

Receptor binding assays.

Antimicrobial activity tests against various pathogens. clinmedkaz.org

Anticancer cell line screening. nih.gov

This integrated approach ensures that research efforts are focused on the most promising biological targets, accelerating the discovery of new therapeutic applications for this compound derivatives.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

Chemical modification, or derivatization, of a lead compound is a fundamental strategy in medicinal chemistry to optimize its therapeutic properties. By systematically altering the structure of this compound, researchers can fine-tune its interaction with biological targets to improve potency, enhance selectivity, and optimize pharmacokinetic properties.

The core structure of this compound offers several key sites for derivatization:

The Piperidine Nitrogen (N1): The secondary amine is a common handle for modification. Alkylation, acylation, or arylation at this position can significantly alter the molecule's size, polarity, and hydrogen bonding capacity, which can influence receptor binding and cell permeability.

The Phenyl Ring: The bromine atom at the 3-position is an ideal site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com This allows for the introduction of a wide variety of aryl or heteroaryl groups, dramatically expanding the chemical space and enabling exploration of new binding pockets on a target protein.

Other Positions: Modifications at other positions on the piperidine or phenyl rings, while synthetically more challenging, could also be explored to probe structure-activity relationships (SAR) in detail.

The table below illustrates potential derivatization strategies and their rationale.

| Derivatization Site | Reaction Type | Rationale for Modification |

| Piperidine Nitrogen | N-Alkylation / N-Acylation | Modulate basicity, lipophilicity, and introduce groups that can form new interactions with the biological target. |

| Phenyl Ring (C3-Br) | Suzuki Cross-Coupling | Introduce diverse aromatic or heterocyclic systems to explore new binding pockets and enhance potency or selectivity. mdpi.com |

| Phenyl Ring (C4-Methyl) | Oxidation / Halogenation | Modify electronic properties and create new points for further functionalization. |

| Piperidine Ring | C-H Functionalization | Introduce substituents to alter conformation and improve binding affinity. |

By systematically applying these strategies and evaluating the resulting analogs through the integrated in silico and in vitro methods described previously, the full therapeutic potential of the this compound scaffold can be unlocked.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Bromo-4-methylphenyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of halogenated piperidine derivatives typically involves coupling reactions under controlled conditions. For brominated analogs, a multi-step procedure using dichloromethane as a solvent and sodium hydroxide for pH adjustment is common, with intermediate purification via column chromatography . Optimization can include varying reaction temperatures (e.g., 0–25°C) and stoichiometric ratios of reagents to minimize byproducts. Yield improvements may require iterative adjustments to reaction time and catalyst loading (e.g., palladium-based catalysts for cross-coupling) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the bromine substitution pattern and piperidine ring conformation. Compare chemical shifts with databases like NIST Standard Reference Data for validation .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z ~255.07 for CHBrN) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H300 (fatal if swallowed) and H315 (skin irritation) by using fume hoods, nitrile gloves, and eye protection. Storage should adhere to P407/413 (cool, ventilated area away from oxidizers). Emergency response for spills includes neutralization with inert adsorbents and disposal via licensed waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Reproducibility Checks : Standardize cell lines (e.g., HEK293 for receptor binding assays) and solvent systems (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like batch-to-batch purity differences .

- Theoretical Modeling : Apply density functional theory (DFT) to predict binding affinities and correlate with experimental IC values .

Q. What factorial design approaches are optimal for studying the environmental stability of this compound?

- Methodological Answer : A 2 factorial design can evaluate factors like temperature (25°C vs. 40°C), humidity (30% vs. 70% RH), and light exposure (ambient vs. UV). Replicate experiments (n=3) with HPLC monitoring at intervals (0, 7, 14 days) will quantify degradation. Data analysis via response surface methodology (RSM) identifies interactions between variables .

Q. How can computational chemistry guide the rational design of this compound analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict LogP values and blood-brain barrier permeability using software like Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME assess absorption and toxicity risks by analyzing substituent effects (e.g., bromine vs. chlorine) .

- Docking Studies : Target-specific receptors (e.g., sigma-1) to prioritize analogs with improved binding energies .

Q. What strategies mitigate byproduct formation during the large-scale synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and adjust reagent addition rates dynamically .

- Membrane Separation : Use nanofiltration to remove unreacted bromine precursors and reduce downstream purification steps .

- Catalyst Recycling : Optimize palladium catalyst recovery via immobilized systems to minimize metal contamination .

Data Contradiction and Validation

Q. How should researchers validate conflicting purity reports for this compound from different suppliers?

- Methodological Answer :

- Cross-Validation : Compare certificates of analysis (CoA) using independent methods:

- Elemental Analysis : Verify %C, %H, %N against theoretical values.

- Titration : Quantify residual solvents (e.g., dichloromethane) via gas chromatography .

- Third-Party Testing : Submit samples to accredited labs for ISO-compliant assays .

Theoretical Framework Integration

Q. How can a researcher align the study of this compound’s reactivity with existing organocatalysis theories?

- Methodological Answer : Link experiments to Brønsted acid-base theory by evaluating the compound’s proton affinity in catalytic cycles. Use kinetic isotope effects (KIE) to probe transition states and validate mechanisms proposed in literature .

Experimental Design Tables

| Parameter | Optimization Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Inline FTIR | |

| Catalyst Loading (Pd) | 1–5 mol% | ICP-MS | |

| Purity Threshold | >95% (HPLC) | C18 Column, 254 nm Detection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.